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molecular formula C12H11NO2 B3022608 Methyl 3-aminonaphthalene-1-carboxylate CAS No. 88790-90-3

Methyl 3-aminonaphthalene-1-carboxylate

Cat. No. B3022608
M. Wt: 201.22 g/mol
InChI Key: SXKPYDRBFCWMNT-UHFFFAOYSA-N
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Patent
US07977339B2

Procedure details

A solution of 4.34 g (62.9 mmol) of sodium nitrite in 40 mL of water was added dropwise to a 0° C. solution of 11.5 g (57.2 mmol) of the above methyl 3-amino-1-naphthoate in 300 mL of ethanol and 60 mL of 48% aqueous hydrobromic acid while maintaining an internal reaction temperature below 10° C. After complete addition of the aqueous solution the resulting dark red reaction mixture was stirred at 0° C. for an additional 30 min. The cooled (0° C.) reaction mixture was then added over 20 min. to a suspension of 8.21 g (57.2 mmol) of cuprous bromide in 60 mL of ethanol and 60 mL of 48% aqueous hydrobromic acid heated to 95° C. After stirring for 30 min. the reaction mixture was cooled to 0° C. and carefully partitioned between ethyl ether (250 mL) and water (600 mL). The organic layer was separated and the aqueous layer was extracted with ethyl ether (2×300 mL). The combined organic layers were washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was passed through a plug of silica gel eluting with 30% dichloromethane in hexanes and the filtrate concentrated in vacuo. Flash chromatography on a Biotage® purification apparatus (silica gel, 7% dichloromethane/hexanes) yielded the title compound as a colorless solid. 1H NMR (DMSO-d6): δ 8.67 (d, J=8.4 Hz, 1 H), 8.50 (s, 1 H), 8.15 (s, 1H), 8.02 (d, J=8.0 Hz, 1 H), 7.68-7.71 (m, 1 H), 7.63-7.66 (t, J=7.6 Hz, 1 H), 3.94 (s, 3 H). LC/MS 265.0 (M+1) and 267.0 (M+3).
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
8.21 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[C:8]([C:16]([O:18][CH3:19])=[O:17])[C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2.[BrH:20]>O.C(O)C>[Br:20][C:6]1[CH:7]=[C:8]([C:16]([O:18][CH3:19])=[O:17])[C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:0.1|

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
11.5 g
Type
reactant
Smiles
NC=1C=C(C2=CC=CC=C2C1)C(=O)OC
Name
Quantity
60 mL
Type
reactant
Smiles
Br
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
cuprous bromide
Quantity
8.21 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal reaction temperature below 10° C
ADDITION
Type
ADDITION
Details
After complete addition of the aqueous solution
CUSTOM
Type
CUSTOM
Details
the resulting dark red reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The cooled
CUSTOM
Type
CUSTOM
Details
(0° C.) reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to 95° C
STIRRING
Type
STIRRING
Details
After stirring for 30 min. the reaction mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully partitioned between ethyl ether (250 mL) and water (600 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl ether (2×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Flash chromatography on a Biotage® purification apparatus (silica gel, 7% dichloromethane/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C2=CC=CC=C2C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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